molecular formula C14H18O4 B1343552 6-(4-Ethoxyphenyl)-6-oxohexanoic acid CAS No. 898791-67-8

6-(4-Ethoxyphenyl)-6-oxohexanoic acid

Cat. No.: B1343552
CAS No.: 898791-67-8
M. Wt: 250.29 g/mol
InChI Key: MKYLDCZDARBOBJ-UHFFFAOYSA-N
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Description

6-(4-Ethoxyphenyl)-6-oxohexanoic acid is a useful research compound. Its molecular formula is C14H18O4 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Interconversion Studies : 6-(4-Ethoxyphenyl)-6-oxohexanoic acid has been studied for its synthetic applications. For example, Short and Rockwood (1969) explored the synthesis and interconversion of related compounds, highlighting their potential in producing anti-inflammatory agents (Short & Rockwood, 1969).

  • Mass Spectrometric Characterization : Research by Kanawati et al. (2007) focused on characterizing small oxocarboxylic acids, including 6-oxoheptanoic acid, using mass spectrometry. This study is crucial for understanding the molecular behavior of such compounds (Kanawati et al., 2007).

  • Unexpected Reactions in Synthesis : A study by Balo et al. (2000) reported an unexpected Dieckmann condensation in the synthesis of a related compound, demonstrating the complexity and unpredictability of organic synthesis reactions involving such acids (Balo et al., 2000).

Biological and Medicinal Research

  • Anti-Inflammatory Applications : Research has shown that derivatives of 6-aryl-4-oxohexanoic acids exhibit anti-inflammatory properties. Abouzid et al. (2007) synthesized a series of these compounds and tested their efficacy in models for evaluating non-steroidal anti-inflammatory drugs (Abouzid et al., 2007).

  • Inhibitors of Human Kynurenine Aminotransferase-I : Akladios et al. (2012) reported the synthesis of derivatives of 6-ethoxy-6-oxo-5-(2-phenylhydrazono) hexanoic acid as inhibitors for human kynurenine aminotransferase-I, an enzyme relevant in neurodegenerative diseases (Akladios et al., 2012).

  • Role in Enantioselective Reductions by Baker's Yeast : Gopalan and Jacobs (1990) investigated the reduction of alkyl 6-chloro-3-oxohexanoates by baker's yeast, leading to insights into the enzymatic processes and the synthesis of biologically relevant compounds (Gopalan & Jacobs, 1990).

Other Relevant Studies

  • Crystal and Molecular Structure Studies : The study of the molecular structure of related compounds, like those conducted by Kaur et al. (2012), provides valuable information on the physical and chemical properties of these compounds (Kaur et al., 2012).

  • Photochemical Approaches in Synthesis : Álvaro et al. (1987) explored new photochemical methods for synthesizing chromones, demonstrating the potential of these acids in advanced chemical synthesis techniques (Álvaro et al., 1987).

Properties

IUPAC Name

6-(4-ethoxyphenyl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-2-18-12-9-7-11(8-10-12)13(15)5-3-4-6-14(16)17/h7-10H,2-6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYLDCZDARBOBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645438
Record name 6-(4-Ethoxyphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-67-8
Record name 6-(4-Ethoxyphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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